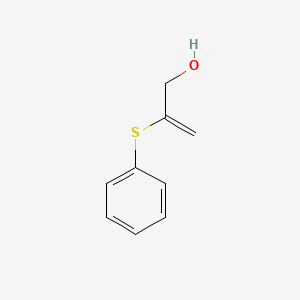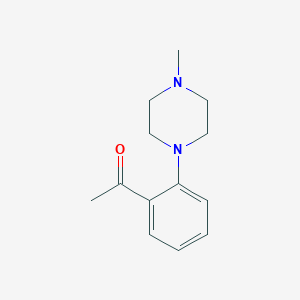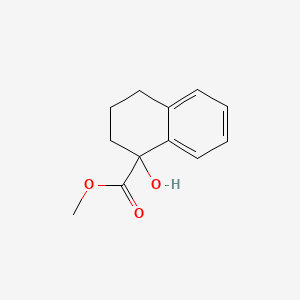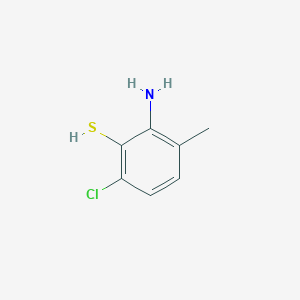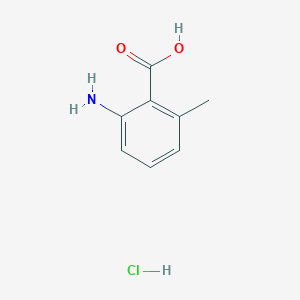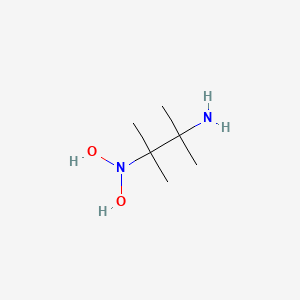
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) is an organic compound with the molecular formula C6H16N2O2. It is known for its unique structure, which includes two hydroxyl groups and two amino groups attached to a butane backbone. This compound is often used as an intermediate in organic synthesis and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) can be synthesized through several methods. One common route involves the reaction of 2,3-dimethyl-2,3-dinitrobutane with reducing agents to form the desired product. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the successful conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity and function. These interactions can affect various biochemical processes, making the compound useful in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) include:
- 2,3-dimethyl-2,3-dihydroxybutane
- 2,3-dimethyl-2,3-diaminobutane
- 2,3-dimethyl-2,3-dinitrobutane
Uniqueness
What sets N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) apart from these similar compounds is the presence of both hydroxyl and amino groups, which provide unique reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in various synthetic processes.
Propriétés
Formule moléculaire |
C6H16N2O2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
3-N,3-N-dihydroxy-2,3-dimethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H16N2O2/c1-5(2,7)6(3,4)8(9)10/h9-10H,7H2,1-4H3 |
Clé InChI |
BVLVXLHSQNHWKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C)N(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


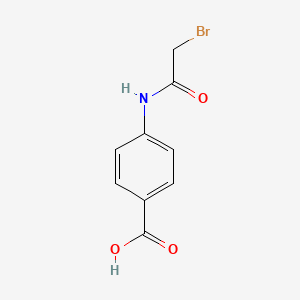
![1H-Indol-5-ol, 3-(1-azabicyclo[2.2.2]oct-3-yl)-](/img/structure/B8594506.png)
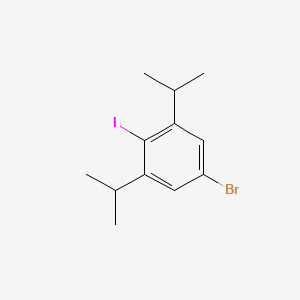
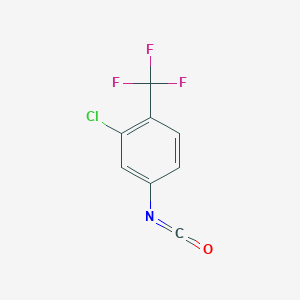
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-4-nitropyridine](/img/structure/B8594518.png)
![2-Chloro-4-iodo-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8594523.png)
![2-(Furan-3-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B8594535.png)
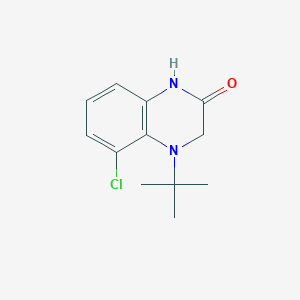
![1-Benzyl-4-[(2-methylphenyl)methyl]-1H-imidazole](/img/structure/B8594558.png)
